Xanomeline Tartrate

G Protein-Coupled Receptor Biased Agonism Schizophrenia

Xanomeline tartrate is the only commercially available muscarinic agonist that combines M1/M4 orthosteric agonism with a clinically validated antipsychotic profile (FDA-approved Cobenfy/KarXT). Its unique persistent binding to M1 receptors and biased G-protein signaling at M4 (minimal β-arrestin recruitment) make it irreplaceable for schizophrenia & cognition studies. Unlike generic mAChR agonists, it serves as a reliable positive control for novel M1/M4 modulator validation and is a key reference standard for ANDA analytical method development. Order to secure batch-to-batch consistency and comprehensive CoA documentation.

Molecular Formula C18H29N3O7S
Molecular Weight 431.5 g/mol
CAS No. 152854-19-8
Cat. No. B1682284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanomeline Tartrate
CAS152854-19-8
Synonyms(3-O-hexyloxy)-TZTP
3-(3-O-hexyl-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
LY 246708
LY-246708
LY246708
xanomeline
xanomeline tartrate
Molecular FormulaC18H29N3O7S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeySJSVWTMVMBGIHQ-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Xanomeline Tartrate (CAS 152854-19-8): A Clinically Validated M1/M4 Muscarinic Agonist for Neurological and Psychiatric Research


Xanomeline tartrate (LY246708 tartrate; CAS 152854-19-8) is the tartrate salt of xanomeline, an orthosteric agonist with selectivity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor (mAChR) family [1]. It is a small molecule with the chemical formula C18H29N3O7S and a molecular weight of 431.50 g/mol [2]. The parent compound, xanomeline, is a functional agonist, meaning it activates different receptor subtypes to varying degrees, a property which underlies its therapeutic effects [3]. Most notably, xanomeline (in combination with the peripheral muscarinic antagonist trospium chloride) is the active ingredient in Cobenfy (KarXT), which received FDA approval in September 2024 for the treatment of schizophrenia, marking the first novel antipsychotic mechanism in over 70 years [4].

Xanomeline Tartrate: Why Direct Substitution with Other Muscarinic Agonists (e.g., Cevimeline, Sabcomeline) is Unsupported by Evidence


Xanomeline tartrate's therapeutic profile is defined by a unique combination of functional selectivity, biased agonism, and binding kinetics that cannot be replicated by other muscarinic agonists [1]. While compounds like cevimeline (M1/M3 agonist) or sabcomeline (M1-preferring partial agonist) share the mAChR target class, they exhibit distinct pharmacological fingerprints [2]. For instance, xanomeline's unique persistent binding to M1 receptors and its specific bias profile at the M4 receptor, favoring G-protein activation over β-arrestin recruitment, directly contribute to its antipsychotic efficacy and favorable safety profile in vivo [1][3]. Consequently, substituting xanomeline tartrate with a seemingly similar mAChR agonist introduces significant experimental variability and may lead to a different, and potentially confounding, set of outcomes. The evidence below quantifies these critical differences, underscoring the compound's specific utility.

Quantitative Evidence for Selecting Xanomeline Tartrate: Receptor Selectivity, Biased Agonism, and Clinical Outcomes


M1/M4 Functional Selectivity and Biased Agonism at the M4 Receptor Distinguishes Xanomeline from Acetylcholine

Xanomeline tartrate's active moiety, xanomeline, exhibits functional selectivity for M1 and M4 receptors, and importantly, demonstrates biased agonism at the human M4 receptor. Compared to the endogenous ligand acetylcholine (ACh), xanomeline preferentially activates Gαi2 protein signaling while avoiding robust recruitment of β-arrestin and downstream effects like ERK1/2 phosphorylation and calcium mobilization [1].

G Protein-Coupled Receptor Biased Agonism Schizophrenia

Comparative M1 Functional Selectivity: Xanomeline Exhibits 185-fold Higher Potency at M1 vs. M2 Receptors

In a functional cellular assay, xanomeline demonstrates a high degree of potency separation between the central M1 and peripheral M2 receptors, a key differentiator for its therapeutic index. Its EC50 for activating M1 receptors is 0.3 nM, compared to 92.5 nM for M2 receptors, indicating a 308-fold difference . For comparison, while sabcomeline is M1-preferring, it shows less separation in functional assays [1].

Receptor Selectivity Muscarinic Acetylcholine Receptor EC50

In Vivo Evidence of Functional Pathway Activation: Xanomeline Robustly Stimulates Brain PI Hydrolysis, Unlike WAL 2014 and SKB 202026

In an in vivo murine model, xanomeline was demonstrated to be a potent stimulator of brain phosphoinositide (PI) hydrolysis, a key signaling pathway downstream of M1 receptor activation associated with cognition. In contrast, other putative M1 agonists, including milameline, WAL 2014, SKB 202026, and PD 142505, failed to significantly alter PI hydrolysis, with WAL 2014 and SKB 202026 even showing antagonist properties at this pathway [1].

Phosphoinositide Hydrolysis In Vivo Pharmacology Alzheimer's Disease

Distinct M1 vs. M2 Binding Kinetics: Xanomeline Binds Wash-Resistantly and Persistently to M1 Receptors

Xanomeline exhibits a unique binding profile characterized by persistent, wash-resistant binding to the M1 receptor, a property not shared by other muscarinic agonists like carbachol [1]. While its initial binding affinity (KI) for M1 and M2 receptors is similar (294 nM and 296 nM, respectively), the kinetics of forming this wash-resistant state are markedly slower at the M2 receptor [1]. This differential kinetic profile contributes to its functional selectivity and prolonged duration of action.

Receptor Kinetics Binding Affinity Allosteric Modulation

Clinical Validation: Xanomeline Demonstrates a -24.0 Point Reduction in PANSS Total Score vs. Placebo in a Phase 2 Trial

In a placebo-controlled clinical trial involving patients with schizophrenia, xanomeline treatment led to a statistically significant improvement in psychotic symptoms [1]. The mean difference in the total Positive and Negative Syndrome Scale (PANSS) score between the xanomeline and placebo groups was -24.0 points (p < 0.05) [1].

Clinical Trial Schizophrenia PANSS

Validated Application Scenarios for Xanomeline Tartrate in Neuroscience and Drug Discovery


Investigating Biased Agonism and G Protein Signaling in Neurological Disorders

As a well-characterized biased agonist at the M4 receptor [1], xanomeline tartrate is an optimal tool compound for research into the physiological consequences of G-protein biased signaling. Studies comparing xanomeline to a balanced agonist like acetylcholine can delineate the specific roles of β-arrestin-dependent and -independent pathways in models of schizophrenia and cognition.

Validating Target Engagement in Preclinical Models of Psychosis and Cognition

Given its robust clinical validation as an antipsychotic and pro-cognitive agent [1] and its proven ability to stimulate in vivo PI hydrolysis [2], xanomeline tartrate serves as a reliable positive control for studies aiming to validate novel M1/M4 modulators. Its well-documented behavioral and neurochemical effects in rodent models [3] provide a benchmark for assessing the efficacy of new chemical entities.

Developing and Validating Analytical Methods for Muscarinic Agonists

Xanomeline tartrate is a key reference standard for the development and validation of analytical methods for novel muscarinic receptor agonists. Its defined purity and chemical properties, including well-characterized solubility [1], make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) assays to quantify drug levels in biological matrices during preclinical and clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanomeline Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.